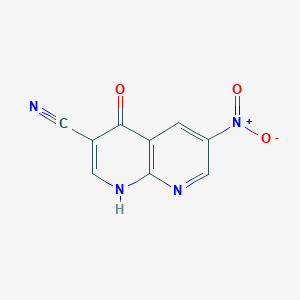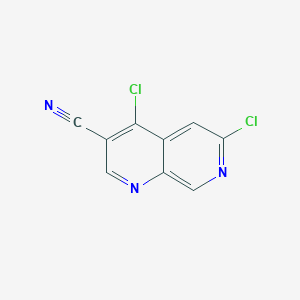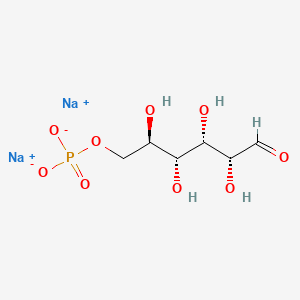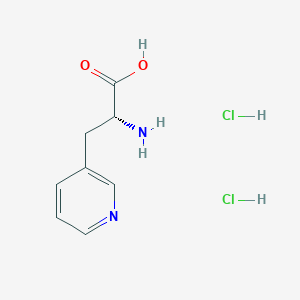
3-Fluoro-2-iodoaniline
概要
説明
3-Fluoro-2-iodoaniline is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Fluoroalkylated Indoles
3-Fluoro-2-iodoaniline plays a role in the synthesis of fluoroalkylated indole derivatives. A study demonstrated that treating fluoroalkylated alkynes with o-iodoaniline, primarily in the presence of Pd(PPh₃)₄, resulted in the formation of 2-fluoroalkylated indoles. Adjusting the reaction conditions, for example, by using P(o-Tol)₃ as a ligand instead of PPh₃, preferentially produced 3-fluoroalkylated indoles. This process offers a regioselective synthesis method for creating fluoroalkylated indole compounds with potential applications in medicinal chemistry (Konno et al., 2004).
Synthesis of Antitumor Compounds
The interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings, is a notable method for synthesizing antitumor compounds. This method enables the integration of various substituents into the arylsulfonyl moiety. The resulting compounds demonstrated selective inhibition of cancer cell lines, particularly those of colon and renal origin, indicating the potential of this compound derivatives in cancer treatment research (McCarroll et al., 2007).
Role in Fluorination Reactions
This compound is utilized in various fluorination reactions, which are significant in organic synthesis. For instance, a study highlighted its involvement in an intramolecular aminofluorination reaction of homoallylic amines. This process efficiently provided 3-fluoropyrrolidines and suggested a carbocation intermediate mechanism. Such reactions expand the toolkit for synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Cui et al., 2014).
Metabolite Profiling in Biological Systems
This compound is used in studying the metabolism of iodine-containing compounds in biological systems. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) was used to profile the iodine-containing metabolites produced by Eisenia veneta (earthworm) when exposed to 2-fluoro-4-iodoaniline. This research is crucial for understanding the environmental and biological fate of iodinated compounds, providing insights into the metabolism and potential ecological impact of such substances (Duckett et al., 2003).
Safety and Hazards
3-Fluoro-2-iodoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
3-Fluoro-2-iodoaniline is a type of aniline compound . Anilines are a class of organic compounds that contain a phenyl group attached to an amino group. They are commonly used in the synthesis of a wide variety of chemical products, including dyes, pharmaceuticals, and polymers . .
Mode of Action
Anilines in general are known to undergo various reactions such as nucleophilic substitution . The presence of the fluorine and iodine substituents on the phenyl ring may influence the reactivity of the compound, potentially affecting its interaction with its targets .
Biochemical Pathways
Anilines are known to be involved in various biochemical pathways due to their reactivity . They can undergo reactions such as nucleophilic substitution, which can lead to the formation of various products .
Pharmacokinetics
The presence of the fluorine and iodine substituents may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Anilines are known to be involved in various chemical reactions, which can lead to the formation of various products . These products can have various effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
3-Fluoro-2-iodoaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to alterations in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, which can alter the metabolism of other compounds within the cell. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their function. These binding interactions can lead to changes in gene expression and protein activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air. Over time, the degradation products of this compound can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the animals, while higher doses can lead to significant biological changes. In some studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of reactive intermediates and oxidative stress induced by the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound may be actively transported into the mitochondria, where it can exert effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For instance, the presence of this compound in the nucleus can lead to changes in gene expression, while its accumulation in the mitochondria can impact cellular energy production .
特性
IUPAC Name |
3-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)

